1-(3-Cyclopentylpropyl)piperazine
Overview
Description
1-(3-Cyclopentylpropyl)piperazine is a biochemical used for proteomics research . It has a molecular formula of C12H24N2 and a molecular weight of 196.33 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(3-Cyclopentylpropyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C12H24N2, and it has an average mass of 196.332 Da and a monoisotopic mass of 196.193954 Da .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines in 81–91% yields . Other methods involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
1-(3-Cyclopentylpropyl)piperazine is a type of piperazine derivative . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
-
Pharmaceutical Research
- Piperazine derivatives, including 1-(3-Cyclopentylpropyl)piperazine, are often used in the development of new drugs .
- The methods for synthesizing these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- The outcomes of these methods can vary, but they generally result in the successful synthesis of the desired piperazine derivatives .
-
Proteomics Research
-
Antimicrobial Polymers
- Piperazine derivatives can be used in the synthesis of antimicrobial polymers .
- The specific methods of application in this field would involve the incorporation of the piperazine derivative into the polymer structure during the polymerization process .
- The outcomes of such research could potentially contribute to the development of new materials with antimicrobial properties .
-
Biochemical Research
-
Chemical Research
- 1-(3-Cyclopentylpropyl)piperazine can be used in chemical research, particularly in the synthesis of new compounds .
- The specific methods of application in this field would involve using the compound as a starting material or intermediate in various chemical reactions .
- The outcomes of such research could potentially contribute to the development of new chemical compounds with various properties .
-
Material Science
- Piperazine derivatives can be used in the development of new materials .
- The specific methods of application in this field would involve incorporating the piperazine derivative into the material during the synthesis process .
- The outcomes of such research could potentially contribute to the development of new materials with unique properties .
Safety And Hazards
While specific safety and hazard information for 1-(3-Cyclopentylpropyl)piperazine is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is also advised .
properties
IUPAC Name |
1-(3-cyclopentylpropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-5-12(4-1)6-3-9-14-10-7-13-8-11-14/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNHQGIPGGJAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374121 | |
Record name | 1-(3-cyclopentylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopentylpropyl)piperazine | |
CAS RN |
827614-49-3 | |
Record name | 1-(3-cyclopentylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.